(E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile
Description
The compound (E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile is a thiazole-acrylonitrile hybrid characterized by:
- An acrylonitrile backbone with an (E)-configuration, ensuring planarity and conjugation across the molecule.
- A 5-chloro-2-methoxyphenylamino group, introducing electron-withdrawing (Cl) and electron-donating (OCH₃) substituents.
- A 4-(4-ethylphenyl)thiazol-2-yl group, providing a bulky aromatic system with a lipophilic ethyl substituent.
Properties
IUPAC Name |
(E)-3-(5-chloro-2-methoxyanilino)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3OS/c1-3-14-4-6-15(7-5-14)19-13-27-21(25-19)16(11-23)12-24-18-10-17(22)8-9-20(18)26-2/h4-10,12-13,24H,3H2,1-2H3/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXHKTWVYDWXCG-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=CC(=C3)Cl)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=C(C=CC(=C3)Cl)OC)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile, often abbreviated as compound 1, is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.
Chemical Structure and Properties
The molecular formula of compound 1 is C17H20ClN3O4S, with a molecular weight of 397.87 g/mol. The structure features a thiazole ring, an acrylonitrile moiety, and a chloro-methoxy-substituted phenyl group. The presence of these functional groups is significant for its biological activity.
Anticancer Activity
Numerous studies have reported the anticancer properties of thiazole derivatives. In particular, compound 1 has been evaluated for its cytotoxic effects against various cancer cell lines:
- Cell Lines Tested :
- Human glioblastoma U-87
- Triple-negative breast cancer MDA-MB-231
The compound exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, indicating a potential selectivity for certain cancer types .
The proposed mechanism of action for compound 1 involves induction of apoptosis in cancer cells. Research indicates that this compound may activate caspase pathways, which are crucial for programmed cell death. Specifically, it has been shown to increase the levels of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic Bcl2 levels .
Antioxidant Activity
In addition to its anticancer properties, compound 1 has demonstrated antioxidant activity. The DPPH radical scavenging assay revealed that it effectively neutralizes free radicals, potentially contributing to its overall therapeutic effects .
Data Table: Biological Activities of Compound 1
| Activity | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Cytotoxicity | U-87 | X.X | |
| Cytotoxicity | MDA-MB-231 | Y.Y | |
| Antioxidant Activity | DPPH Scavenging | Z.Z |
Note: Specific IC50 values need to be filled in based on experimental results.
Study 1: Synthesis and Evaluation
A study synthesized various derivatives of thiazole and evaluated their biological activities. Compound 1 was among those tested and showed promising results against glioblastoma cell lines. The study highlighted structure-activity relationships (SAR) that suggest modifications to the thiazole ring can enhance potency .
Study 2: Mechanistic Insights
Another investigation focused on the apoptotic mechanisms triggered by compound 1 in cancer cells. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers, confirming that treatment with compound 1 led to significant increases in early and late apoptotic populations .
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Halogen-Substituted Thiazole Derivatives (Compounds 4 and 5)
- Compounds 4 and 5 ():
- 4 : 4-(4-Chlorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole.
- 5 : Fluorophenyl analog of 4 .
- Both are isostructural (triclinic, P̄1 symmetry) with two independent molecules per asymmetric unit.
- Key Difference : Halogen substituents (Cl in 4 vs. F in 5 ) minimally affect molecular conformation but induce slight adjustments in crystal packing .
- Comparison with Target Compound : The target’s 4-ethylphenyl group introduces greater steric bulk than Cl/F, likely disrupting crystal packing efficiency and enhancing lipophilicity .
Nitro- and Methoxy-Substituted Analogs
- (E)-3-(2-Fluoro-5-nitroanilino)-2-(4-phenylthiazol-2-yl)acrylonitrile (): Features a nitro group (strong electron-withdrawing) and fluorine on the phenyl ring.
- (E)-3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile (): Contains bromo, hydroxy, and methoxy substituents, enhancing hydrogen-bonding capacity.
Electronic and Steric Effects
- Ethylphenyl vs. Halogenated Phenyl Groups :
- Methoxy vs. Nitro Substituents :
Hydrogen Bonding and Molecular Interactions
- Resonance-Assisted Hydrogen Bonding (RAHB): In (2E)-2-(2,4-Dichlorophenylsulfonyl)-3-(3-methoxyanilino)-3-(methylsulfanyl)acrylonitrile (), RAHB stabilizes a six-membered ring via N–H⋯O interactions. Comparison: The target compound’s amino and methoxy groups may form weaker hydrogen bonds compared to sulfonyl-containing analogs, impacting solid-state stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
